6-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound belonging to the class of pyrido[4,3-d]pyrimidines These compounds are characterized by their bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common approach is the condensation of 4-nitrobenzaldehyde with pyrrolidine, followed by cyclization with a pyrimidine derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrrolidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrido[4,3-d]pyrimidines and other functionalized analogs .
Scientific Research Applications
6-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, while the pyrrolidinyl group enhances its binding affinity to certain enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidines with different substituents, such as:
- 6-(4-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
- 6-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Uniqueness
What sets 6-(4-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl and a pyrrolidinyl group allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C17H15N5O3 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H15N5O3/c23-16-14-11-18-17(20-8-1-2-9-20)19-15(14)7-10-21(16)12-3-5-13(6-4-12)22(24)25/h3-7,10-11H,1-2,8-9H2 |
InChI Key |
VTKLSUHVKFTSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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